2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a phenyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound has been shown to exhibit mixed-type inhibition, suggesting that it can bind to both the active site and an allosteric site on the AChE enzyme .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in learning and memory . The increased availability of acetylcholine enhances the transmission of signals in this pathway, potentially improving cognitive function .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the piperazine and pyrimidine rings, followed by their coupling with the phenyl group. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamide compounds.
Scientific Research Applications
2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.
4-Methoxyphenethylamine: Studied for its biological activity and potential therapeutic applications.
Uniqueness
2-{[6-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Biological Activity
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine ring, a piperazine group, and an acetamide linkage, which contribute to its biological activity. The molecular formula is C20H26N4O2, and it has unique characteristics that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anticonvulsant Activity : Similar compounds have shown effectiveness in animal models for epilepsy, particularly through mechanisms involving sodium channel modulation .
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound might possess antimicrobial activity against various pathogens.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced inflammatory mediator production.
- Receptor Modulation : It could bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Ion Channel Interaction : As observed with similar compounds, this molecule may modulate voltage-gated sodium channels, contributing to its anticonvulsant properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Anticonvulsant Studies
A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protection in maximal electroshock (MES) tests, with some compounds showing delayed onset but prolonged action . This suggests that the structural features of the piperazine and pyrimidine moieties are crucial for enhancing anticonvulsant activity.
Anti-inflammatory Research
Research on similar acetamides has demonstrated their ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is vital for developing anti-inflammatory drugs targeting chronic conditions like arthritis.
Antimicrobial Activity
Preliminary tests on related compounds suggest potential antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is often linked to enhanced membrane permeability, allowing better access to intracellular targets in pathogens.
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticonvulsant | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Significant protection in MES tests |
Anti-inflammatory | Various acetamides | Inhibition of COX enzymes |
Antimicrobial | Piperazine derivatives | Efficacy against multiple pathogens |
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-18-7-6-8-20(15-18)26-22(30)17-31-23-16-19(2)25-24(27-23)29-13-11-28(12-14-29)21-9-4-3-5-10-21/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPSDTGXHFZMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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